2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGNKWWKCGFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199843 | |
| Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-56-0 | |
| Record name | 2-Methoxy-5-[(methylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51887-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-[(methylamino)sulphonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of many pharmaceutical compounds, suggesting that its targets may vary depending on the specific compound it is used to synthesize.
Mode of Action
As a reactant, its interaction with its targets would depend on the chemical reactions it undergoes during the synthesis of the final pharmaceutical compound.
Biochemical Pathways
It is used in the synthesis of various pharmaceutical compounds, suggesting that it could potentially influence a variety of biochemical pathways depending on the specific compound it is used to create.
Pharmacokinetics
Its impact on bioavailability would likely depend on the specific pharmaceutical compound it is used to synthesize.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of various pharmaceutical compounds Therefore, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules during these reactions
Cellular Effects
Given its use in pharmaceutical synthesis, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid, also known by its chemical structure C₉H₁₁N₁O₅S, has garnered attention in recent years for its diverse biological activities. This compound is characterized by the presence of a methoxy group, a sulfonamide moiety, and a methylamino group, which contribute to its potential therapeutic effects. Research has indicated that it exhibits anti-inflammatory, antimicrobial, and cytotoxic properties, making it a subject of interest in medicinal chemistry and pharmacology.
Anti-inflammatory Properties
Research indicates that 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid may possess significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various cellular models. For instance, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are key mediators in inflammatory pathways .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Salmonella typhimurium | 20 |
These findings highlight its potential as a lead compound for developing new antibiotics .
Cytotoxic Effects
Cytotoxicity studies have revealed that 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid can induce apoptosis in various cancer cell lines. Notably, it has shown significant cytotoxic effects against A431 (squamous carcinoma), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 0.16 |
| A549 | 2.5 |
| PC-3 | 3.0 |
The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression, leading to cell death .
The biological activity of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid is thought to stem from its ability to interact with specific molecular targets within cells. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including pH regulation and ion transport. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
Study on Anti-inflammatory Effects
A recent study focused on the anti-inflammatory properties of this compound utilized an animal model of induced paw edema. The administration of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid resulted in a significant reduction in paw swelling compared to control groups, with a maximum effect observed at a dose of 20 mg/kg body weight.
Cytotoxicity Assessment
Another study investigated the cytotoxic effects on human cancer cell lines using flow cytometry to assess apoptosis rates. The results indicated that treatment with 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid led to increased annexin V positivity in treated cells, confirming apoptosis induction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl Group
2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS 50390-76-6)
- Structure : Methylsulfonyl (-SO₂CH₃) at position 5.
- Molecular Formula : C₉H₁₀O₅S (MW: 230.24 g/mol).
- Key Differences: Replaces the methylamino sulfonyl group with a methylsulfonyl group.
- Applications : Used in organic synthesis and as a reference standard in pharmaceutical impurity profiling .
2-Methoxy-5-sulphamoylbenzoic Acid (CAS 22117-85-7)
- Structure : Sulfamoyl (-SO₂NH₂) at position 5.
- Synthesis : Similar to the target compound but uses sulfamoyl chloride or ammonia in amination steps .
- Applications : Intermediate in diuretics and antihypertensives like bumetanide .
2-Methoxy-5-(ethylsulfonyl)benzoic Acid (CAS 4840-63-5)
Additional Substituents on the Benzene Ring
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic Acid (CAS 66644-80-2)
- Structure : Additional methoxy group at position 3.
- Key Differences : Enhanced electron-donating effects from two methoxy groups may alter reactivity in electrophilic substitution reactions.
- Applications: Limited data, but structural analogs are studied for antimicrobial activity .
4-Amino-2-methoxy-5-(methylsulfonyl)benzoic Acid (CAS 71675-99-5)
- Structure: Amino (-NH₂) at position 4 and methylsulfonyl at position 5.
- Key Differences: The amino group introduces a zwitterionic character, increasing solubility in polar solvents.
- Applications: Potential precursor for fluorescent probes or enzyme inhibitors .
Pharmacologically Active Analogs
Bumetanide (3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid)
- Structure: Sulfamoyl at position 5, phenoxy at position 4, and amino at position 3.
- Key Differences: The phenoxy group enhances binding affinity to renal transporters, making it a potent loop diuretic.
- Applications : Clinically used for edema and hypertension .
Sulpiride Intermediate (Methyl 2-Methoxy-5-aminosulfonylbenzoate)
Comparative Data Table
Pharmacological and Industrial Relevance
- Biological Activity: The methylamino sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to sulfamoyl analogs, making it suitable for CNS-targeting drugs like sulpiride .
- Industrial Use : Methylsulfonyl and ethylsulfonyl derivatives are preferred in high-temperature reactions due to their stability .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:
Sulfonylation : Start with 5-nitro-2-methoxybenzoic acid. React with methylamine in the presence of a sulfonylation agent (e.g., chlorosulfonic acid) to introduce the (methylamino)sulphonyl group .
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .
Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product .
Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via melting point analysis and NMR (DMSO-d₆ solvent) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. chloroform) arise from its zwitterionic nature due to the carboxylic acid and sulphonamide groups. To resolve discrepancies:
pH-Dependent Studies : Perform solubility tests across a pH range (2–12) to identify ionization states. Use buffers (e.g., phosphate, acetate) and measure solubility via UV-Vis spectroscopy .
Co-Solvent Systems : Evaluate ternary solvent mixtures (e.g., DMSO/water with surfactants) to enhance solubility for biological assays .
Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents for crystallization or formulation .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
¹H/¹³C NMR : Assign peaks using DMSO-d₆. The methoxy group appears as a singlet (~δ 3.8 ppm), while the sulphonamide proton resonates at δ 7.5–8.0 ppm .
FT-IR : Confirm functional groups: carboxylic acid O-H (~2500 cm⁻¹), sulphonamide S=O (~1350/1150 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular weight (calculated for C₁₀H₁₂N₂O₅S: 272.0534) .
Advanced: How does the compound’s stability under physiological conditions impact its pharmacological applications?
Methodological Answer:
The compound’s ester and sulphonamide bonds are susceptible to hydrolysis. To assess stability:
Simulated Gastric Fluid (SGF) Studies : Incubate at pH 1.2 (37°C, 24 hrs) and analyze degradation products via LC-MS. Major metabolites may include 2-methoxybenzoic acid and methylsulfonamide derivatives .
Plasma Stability Assays : Use human plasma (37°C) to evaluate esterase-mediated hydrolysis. Stabilize with prodrug strategies (e.g., methyl ester prodrugs) .
Accelerated Stability Testing : Store at 40°C/75% RH and monitor degradation kinetics using Arrhenius modeling .
Advanced: What strategies are used to resolve contradictory receptor-binding data in dopamine/serotonin studies?
Methodological Answer:
Discrepancies in receptor affinity (e.g., D₂ vs. 5-HT₃) may stem from assay conditions:
Radioligand Binding Assays : Standardize protocols (e.g., membrane preparation from transfected HEK293 cells) and use reference antagonists (e.g., haloperidol for D₂, ondansetron for 5-HT₃) .
Functional Assays : Measure cAMP inhibition (D₂) or Ca²⁺ flux (5-HT₃) to confirm activity. Adjust buffer ionic strength to minimize non-specific binding .
Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites and rationalize selectivity .
Basic: How to optimize HPLC methods for quantifying this compound in biological matrices?
Methodological Answer:
Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a guard column to prevent sulfonamide interaction with residual silanols .
Mobile Phase : Acetonitrile/0.1% formic acid (30:70 v/v) at 1 mL/min. Adjust pH to 2.5 to enhance peak symmetry .
Detection : UV at 254 nm (carboxylic acid chromophore) or MS/MS in MRM mode (m/z 272→152 for quantification) .
Advanced: What computational tools predict the compound’s metabolic pathways?
Methodological Answer:
In Silico Metabolism : Use MetaSite or StarDrop to identify likely Phase I/II modification sites (e.g., hydroxylation at the methoxy group, glucuronidation of the carboxylic acid) .
CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Lucifer-IPA for CYP3A4) .
Derek Nexus : Predict toxicity endpoints (e.g., sulphonamide hypersensitivity) based on structural alerts .
Basic: How to validate the compound’s purity for in vivo studies?
Methodological Answer:
HPLC-ELSD : Use evaporative light scattering detection to quantify residual solvents (e.g., DMF) below ICH Q3C limits .
Elemental Analysis : Confirm sulfur/nitrogen content (±0.3% theoretical) to rule out inorganic impurities .
Pharmacopeial Standards : Align with EP/ICH guidelines for residual heavy metals (e.g., Pb < 10 ppm) .
Advanced: How do structural modifications influence its pharmacokinetic profile?
Methodological Answer:
Ester Prodrugs : Replace the carboxylic acid with a methyl ester (e.g., Methyl 2-Methoxy-5-(methylsulfonyl)benzoate) to enhance oral bioavailability. Hydrolyze in vivo via esterases .
Sulphonamide Bioisosteres : Replace the sulphonamide with a sulfonic acid or carboxamide to modulate logP and plasma protein binding .
Pharmacokinetic Modeling : Use GastroPlus to simulate absorption/distribution based on logD (measured at pH 7.4) and permeability (Caco-2 assay) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
PPE : Use nitrile gloves, lab coat, and goggles due to potential sulphonamide sensitization .
Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
First Aid : For skin contact, wash with 10% ethanol/water to solubilize the compound, followed by soap and water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
